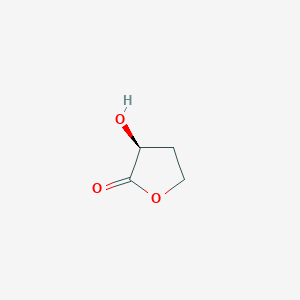

(S)-3-Hydroxydihydrofuran-2(3H)-one

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

(3S)-3-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h3,5H,1-2H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIBCWKHNZBDLS-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326822 | |

| Record name | (S)-3-Hydroxydihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52079-23-9 | |

| Record name | 2-Hydroxy-gamma-butyrolactone, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052079239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-Hydroxydihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-.GAMMA.-BUTYROLACTONE, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HAE9TKC0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance As a Chiral Synthon in Organic Synthesis

The utility of (S)-3-Hydroxydihydrofuran-2(3H)-one as a chiral synthon is a cornerstone of its scientific importance. A chiral synthon is a building block that introduces a specific stereochemistry into a target molecule, which is crucial for its biological activity. The (S)-configuration of the hydroxyl group in this lactone makes it an ideal starting material for the synthesis of a wide array of enantiomerically pure compounds.

The reactivity of the hydroxyl group and the lactone ring allows for a variety of chemical transformations. chemimpex.com These include nucleophilic substitution, oxidation, reduction, and ring-opening reactions, providing access to a diverse range of functionalized intermediates. For instance, it can be employed as a precursor in the synthesis of other important chiral building blocks. The ability to readily transform this compound into various three-carbon building blocks has led to its recognition by the US Department of Energy as one of the top value-added chemicals from biomass. chemicalbook.com

One common synthetic strategy involves the asymmetric reduction of γ-butyrolactone using chiral catalysts to produce this compound with high enantiomeric excess. This exceptional enantiomeric purity is critical for its applications, particularly in pharmaceuticals, where the presence of an undesired enantiomer could lead to different or even harmful biological effects.

Role in Pharmaceutical and Natural Product Chemistry

The structural motif of (S)-3-Hydroxydihydrofuran-2(3H)-one is embedded in numerous biologically active molecules, making it an indispensable intermediate in the synthesis of pharmaceuticals and natural products. chemimpex.comgoogle.com

In the pharmaceutical industry, this chiral lactone is a key intermediate for a range of therapeutics. chemimpex.com It is notably used in the synthesis of the cholesterol-lowering drug atorvastatin (B1662188) (Lipitor®) and the antibiotic linezolid (B1675486) (Zyvox®). chemicalbook.com It also serves as a precursor for (S)-oxiracetam, a cognitive-enhancing drug, and L-carnitine, a vital compound for energy metabolism often used as a dietary supplement. google.com Furthermore, it has been utilized in the development of HIV inhibitors and the antihyperlipidemic medication Zetia. chemicalbook.com The versatility of this compound extends to its role as a potentiating agent for neuroleptic drugs. chemicalbook.com

The synthesis of natural products also frequently relies on this compound as a starting material. google.comgoogle.com Its inherent chirality and functionality allow for the construction of complex molecular architectures found in nature.

Overview of Current Research Trajectories

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity and environmentally benign reaction conditions. The application of microorganisms and isolated enzymes for the production of this compound has been explored through various methods.

Microbial Transformation Methods

Microbial transformation utilizes whole-cell systems of bacteria, fungi, or yeast to perform stereoselective reactions. These methods can be applied to the synthesis of chiral lactones through processes like hydroxylation, Baeyer-Villiger oxidation, and asymmetric reduction of ketones. ucc.iedu.ac.in While direct microbial synthesis of this compound from simple carbon sources is an area of ongoing research, biotransformation of precursor molecules is a more established approach. scielo.org.mx

Fungi, in particular, are widely exploited for the production of γ- and δ-lactones due to their diverse enzymatic machinery. scielo.org.mx For instance, the microbial hydroxylation of unsaturated terpenoid lactones has been demonstrated, where the introduction of a hydroxyl group often proceeds with high stereoselectivity, depending on the fungal strain used. du.ac.in Although not a direct synthesis of the target molecule, these studies highlight the potential of microorganisms to perform key transformations leading to chiral lactones.

Table 1: Examples of Microbial Transformations for Chiral Lactone Synthesis

| Microorganism Strain | Substrate | Product | Key Transformation | Reference |

| Absidia cylindrospora AM336 | Racemic unsaturated lactone | Hydroxylactone | Allylic hydroxylation | du.ac.in |

| Absidia glauca AM177 | Racemic unsaturated lactone | Hydroxylactone | Allylic hydroxylation | du.ac.in |

| Syncephalastrum racemosum AM105 | Racemic unsaturated lactone | Hydroxylactone | Allylic hydroxylation | du.ac.in |

| Gongronella butleri | (4R)-carvone | (1R,2S,4R)-dihydrocarveol | Stereoselective reduction | ucc.ie |

Chemo-enzymatic Synthetic Routes

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic pathways. A common chemo-enzymatic strategy for obtaining enantiomerically pure compounds is kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. nih.gov

Lipases are frequently employed enzymes for the kinetic resolution of racemic alcohols and their esters due to their broad substrate tolerance and high enantioselectivity. nih.govmdpi.com In the context of this compound synthesis, a chemo-enzymatic approach can involve the chemical synthesis of a racemic mixture of 3-hydroxydihydrofuran-2(3H)-one followed by lipase-catalyzed kinetic resolution. For example, the kinetic resolution of racemic δ-hydroxy esters has been successfully achieved via lipase-catalyzed transesterification, leading to chiral δ-lactones with high enantiomeric excess. uwindsor.ca Lipase B from Candida antarctica has proven to be particularly effective in the resolution of various hydroxylactones. scispace.com

Table 2: Chemo-enzymatic Resolution of Racemic Hydroxylactones and Related Compounds

| Enzyme | Racemic Substrate | Acyl Donor | Product | Enantiomeric Excess (ee) | Reference |

| Lipase B from Candida antarctica | trans-β-aryl-δ-hydroxy-γ-lactones | Vinyl propionate | (+)-(4S,5R,6S)-hydroxylactones and (+)-(4R,5S,6R)-propionates | 92-98% | scispace.com |

| Lipase from Pseudomonas cepacia | 3-hydroxy-5-phenyl-4-pentenoic acid ethyl ester | - (Hydrolysis) | (S)-3-hydroxy-5-phenyl-4-pentenoic acid | High | nih.gov |

| Candida rugosa Lipase | (RS)-3-[5-(4-fluorophenyl)-5-hydroxypentanoyl]-4(S)-4-phenyl-1,3-oxazolidin-2-one | Vinyl acetate (B1210297) | (S)-enantiomer | >99.5% (de) | researchgate.net |

Enzyme Specificity in Chiral Synthesis

The success of enzymatic kinetic resolution hinges on the specificity of the enzyme employed. Lipases exhibit several types of specificity that are crucial for their application in chiral synthesis:

Substrate Specificity: Enzymes show different rates of reaction depending on the structure of the substrate. nih.gov

Positional Specificity (Regioselectivity): Some lipases selectively hydrolyze ester bonds at specific positions of a glycerol (B35011) backbone (e.g., primary vs. secondary esters). nih.gov

Fatty Acid Specificity: Certain lipases show a preference for fatty acids of a particular chain length or degree of saturation. nih.gov

Stereospecificity: This is the most critical aspect for chiral synthesis, where the enzyme preferentially acts on one enantiomer over the other. nih.gov For instance, lipases from Pseudomonas cepacia and Candida rugosa are known for their ability to discriminate between enantiomers of secondary alcohols. nih.gov

The enantioselectivity of a lipase-catalyzed reaction can be influenced by various factors, including the type of enzyme, the reaction medium (e.g., organic solvents, supercritical fluids), and the nature of the acyl donor in transesterification reactions. mdpi.comnih.gov Understanding and optimizing these parameters are key to achieving high enantiomeric purity in the synthesis of this compound.

Asymmetric Chemical Synthesis Methodologies

In addition to biocatalytic methods, several asymmetric chemical synthesis strategies have been developed to produce enantiomerically enriched this compound. These methods often rely on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

Chiral Auxiliaries and Catalytic Methods

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct a subsequent chemical transformation in a stereoselective manner. After the desired reaction, the auxiliary can be removed and ideally recycled. york.ac.uk Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric aldol (B89426) reactions and alkylations, which are key steps in the synthesis of precursors to chiral lactones. nih.gov

The general principle involves attaching the chiral auxiliary to an achiral substrate, performing the stereoselective reaction to create the desired chiral center, and then cleaving the auxiliary to yield the enantiomerically enriched product. Sulfur-based chiral auxiliaries have also been shown to be effective, particularly in aldol reactions. scielo.org.mx

Table 3: Application of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Reaction Type | Substrate | Product | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

| Valine-derived oxazolidine | Aldol reaction | Lithium enolate + Benzaldehyde | β-hydroxy carbonyl compound | High diastereoselectivity | du.ac.in |

| Evans' oxazolidinone | Alkylation | N-acyloxazolidinone | α-alkylated carbonyl compound | High diastereoselectivity | nih.gov |

| 4(R)-phenylthiazolidinethione | Resolution of diastereomers | Modafinic acid derivative | Optically pure diastereomers | Separation by chromatography | scielo.org.mx |

Enantioselective Organocatalytic Reactions

Organocatalysis involves the use of small organic molecules as catalysts for chemical transformations. This field has seen rapid growth and provides a powerful alternative to metal-based catalysts and enzymes. Proline and its derivatives are among the most well-known organocatalysts, capable of catalyzing a variety of asymmetric reactions, including aldol and Mannich reactions. nih.govnih.gov

For the synthesis of chiral lactones, organocatalytic methods can be employed to construct the key stereocenters with high enantioselectivity. For example, organocatalyzed asymmetric Henry reactions of isatins have been achieved using cinchona alkaloid catalysts, affording 3-hydroxy-2-oxindoles in excellent yields and high enantioselectivities. rsc.org While not a direct synthesis of the target molecule, this demonstrates the power of organocatalysis in creating chiral hydroxylated heterocyclic structures. The kinetic resolution of furanone derivatives through organocatalyzed [3+2] cycloadditions also presents a viable strategy for obtaining enantiomerically enriched lactone precursors. researchgate.net

Table 4: Examples of Enantioselective Organocatalytic Reactions

| Organocatalyst | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| L-Proline | Cross-aldol reaction | α-keto phosphonates + ketones | Tertiary α-hydroxy phosphonates | Up to 99% | nih.gov |

| C6′-OH cinchona alkaloid | Asymmetric Henry reaction | Isatins + Nitromethane | 3-substituted 3-hydroxy-oxindoles | High | rsc.org |

| Chiral bifunctional catalyst | [3+2] Cycloaddition | Furanone derivatives + Azomethine ylides | Furo[3,4-c]pyrrolidinones | High | researchgate.net |

One-Pot Sequential Processes in Chiral Lactone Synthesis

One-pot sequential reactions have emerged as a powerful tool for the efficient construction of complex chiral molecules like γ-lactones from simple starting materials. These processes, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of reduced waste, time, and resources.

A notable one-pot sequential process for synthesizing α,γ-substituted chiral γ-lactones involves an enantioselective organocatalyzed Michael addition of boronic acids to 5-hydroxyfuran-2(5H)-one, followed by a diastereoselective intramolecular Passerini-type reaction. acs.orgnih.gov This methodology has been successfully applied to various boronic acids, leading to structurally diverse chiral lactones in good yields. nih.gov For instance, the use of N-Boc-indole-2-boronic acid results in α-indole-γ-substituted lactones with high yields and good diastereoisomeric and enantiomeric ratios. acs.orgnih.gov

Another innovative one-pot approach combines enzymatic kinetic resolution with ring-closing metathesis to simultaneously produce enantiopure lactones and lactams from a racemic carboxylic acid ester. mdpi.com This chemoenzymatic strategy is environmentally benign as it generates two valuable and structurally distinct products in a single pot. mdpi.com Furthermore, substituted racemic lactols have been directly utilized as nucleophiles in enamine-based asymmetric amination reactions to afford enantioenriched α-amino lactones through a one-pot sequence, achieving high yields and excellent enantioselectivities for products with two stereogenic centers. rsc.org

The efficiency of one-pot reactions is further exemplified by a method based on the nucleophilic addition to lactones followed by a modified in situ Clemmensen reduction, which provides a concise route to chiral isoprenoid targets. nih.gov

Table 1: Examples of One-Pot Sequential Processes for Chiral Lactone Synthesis

| Starting Materials | Key Reactions | Product Type | Reference |

| 5-hydroxyfuran-2(5H)-one, Boronic acids | Enantioselective organocatalytic Michael addition, Intramolecular Passerini reaction | α,γ-substituted chiral γ-lactones | acs.orgnih.gov |

| Racemic carboxylic acid ester | Enzymatic kinetic resolution, Ring-closing metathesis | Enantiopure lactones and lactams | mdpi.com |

| Substituted racemic lactols, Dialkyl azodicarboxylates | Enamine-based asymmetric amination | Enantioenriched α-amino lactones | rsc.org |

| Lactones, Organometallic reagents | Nucleophilic addition, Modified in situ Clemmensen reduction | Chiral isoprenoids | nih.gov |

Sustainable and Bio-based Synthesis Pathways

The development of sustainable and bio-based synthetic routes to valuable chemical entities is a cornerstone of modern chemical research. This section explores the application of these principles to the synthesis of this compound and related chiral lactones.

Carbohydrates represent a renewable and abundant feedstock for the synthesis of a wide array of chiral molecules. Their inherent chirality and functionality make them attractive starting materials for producing complex targets. For instance, levoglucosenone, a derivative of cellulose (B213188), has been utilized in a seven-step synthetic pathway to produce (R)-3-hydroxyfatty acid chains, which are components of rhamnolipids. frontiersin.org This approach highlights the potential of biomass-derived materials in green synthesis. frontiersin.org

The synthesis of thioimidazoles has been achieved through a modern variant of the Marckwald reaction using unprotected carbohydrates and simple amine salts as sustainable and biorenewable starting materials. durham.ac.uk This protocol demonstrates the direct use of abundant carbohydrates like L-(+)-erythrulose, D-(+)-xylose, D-(−)-ribose, D-(+)-galactose, and D-(−)-fructose. durham.ac.uk Furthermore, carbohydrate-based macrocycles containing triazole and lactone moieties have been synthesized, showcasing the versatility of sugars as scaffolds for complex molecular architectures. nih.gov

Green chemistry principles are increasingly being integrated into synthetic planning to minimize environmental impact. This includes the use of safer solvents, renewable starting materials, and catalytic methods. The synthesis of 3-hydroxypropanoic acid, a related building block, is being explored through eco-sustainable processes that highlight the potential of catalytic chemical methods. rsc.org

The concept of diversity-oriented synthesis, when combined with enzymatic kinetic resolution and ring-closing metathesis in a one-pot protocol, exemplifies a green approach by generating two distinct and valuable enantiopure products simultaneously, thereby increasing efficiency and reducing waste. mdpi.com Similarly, the use of biocatalysis, such as lipase-mediated enantioselective acetylation, offers a green alternative to traditional chemical methods for producing chiral precursors. frontiersin.org

Controlling stereochemistry and preventing racemization are critical challenges in enantioselective synthesis. Racemization can occur under various conditions, including basic or acidic environments and elevated temperatures, leading to a loss of optical purity.

In the synthesis of chiral α-amino lactones from racemic lactols, the reaction conditions are optimized to ensure high enantioselectivity. rsc.org Control experiments have been performed to understand the reaction mechanism and ensure that the desired stereoisomer is obtained with high enantiomeric excess. rsc.org The choice of catalyst and reaction parameters plays a crucial role in preventing epimerization at stereogenic centers. For example, in the synthesis of thioimidazoles from aldoses, the reaction proceeds with high diastereoselectivity, suggesting that epimerization at certain stereocenters is effectively controlled under the reaction conditions. durham.ac.uk

The development of robust catalytic systems is key to mitigating racemization. For example, the asymmetric Pd-catalyzed allylic alkylation of 2-acetoxymalonates with a specific chiral ligand has been shown to produce enantiomeric excess of >99%, indicating a high degree of stereocontrol and minimal racemization. capes.gov.br

Mechanistic Investigations of Cyclization and Ring Formation

The formation of the dihydrofuranone ring is a key synthetic step, achievable through several elegant chemical transformations. Mechanistic studies have focused on understanding the intricate steps of these cyclization reactions to optimize yield, selectivity, and efficiency.

The Feist-Bénary synthesis is a classic organic reaction that involves the condensation of α-halo ketones with β-dicarbonyl compounds to typically produce substituted furans, catalyzed by bases like ammonia (B1221849) or pyridine (B92270). wikipedia.orgchemeurope.com The mechanism proceeds first through a step related to the Knoevenagel condensation, followed by nucleophilic displacement of the halide by an enolate to form the ring. wikipedia.orgchemeurope.com

A significant modification of this reaction is the "interrupted" Feist-Bénary (IFB) reaction, which halts the sequence at the β'-hydroxydihydrofuran stage, preventing the final dehydration step that would lead to the aromatic furan (B31954). alfa-chemistry.com This interruption is crucial for the synthesis of hydroxydihydrofuranones. A key development in this area is the catalytic, enantioselective IFB reaction. This process utilizes a chiral auxiliary, often based on cinchona alkaloids like quinine (B1679958), to induce asymmetry. wikipedia.orgchemeurope.com The alkaloid catalyst is protonated during the reaction and orchestrates the transfer of chirality by interacting with the dicarbonyl group of a reactant like ethyl bromopyruvate through a five-membered transition state. wikipedia.orgchemeurope.com The use of a "proton sponge," a non-nucleophilic base, is critical to sequester the hydrogen bromide generated during the reaction, which would otherwise catalyze the elimination of water to form the furan product. alfa-chemistry.com This approach has been successfully applied to construct the core structure of complex molecules like zaragozic acid. alfa-chemistry.com

Tandem or domino reactions provide an efficient route to complex molecules from simple precursors in a single operation. The Knoevenagel condensation followed by an intramolecular Michael addition is a powerful pathway for synthesizing dihydrofuran derivatives. In one such example, novel 2,3-dihydrofuran (B140613) derivatives are synthesized by reacting an α-tosyloxy ketone, 5,5-dimethyl-1,3-cyclohexanedione, and various aldehydes. nih.gov This reaction is catalyzed by an organocatalyst, phthalazine, in acetonitrile, proceeding through a tandem Knoevenagel-Michael cyclization to give good yields. nih.gov

This strategy has been expanded to create more complex heterocyclic systems. A green chemistry approach for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines employs a domino Knoevenagel condensation–Michael addition–cyclization sequence in water. rsc.org This reaction involves 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, various aldehydes, and pyridinium (B92312) ylides. rsc.org Similarly, multicomponent one-pot tandem Knoevenagel-Michael reactions between aromatic aldehydes, N,N'-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one have been developed to selectively produce complex spiro compounds. researchgate.net These processes highlight the utility of tandem pathways in building molecular complexity efficiently under mild conditions. researchgate.netrsc.org

The outcome of cyclization reactions is highly dependent on the specific conditions employed, including the choice of base, solvent, temperature, and reaction time. These parameters can dictate the reaction pathway, influencing which products are formed.

In the Feist-Bénary reaction, the choice of base is critical; mild bases such as pyridine or triethylamine (B128534) are optimal, as strong bases like sodium hydroxide (B78521) can cause hydrolysis of sensitive substrates. alfa-chemistry.com Temperature control is also important, with reactions typically conducted between 50–100°C to prevent decomposition from prolonged heating. alfa-chemistry.com As noted previously, the addition of a "proton sponge" is a specific condition used to deliberately alter the product outcome from a furan to a hydroxydihydrofuran by preventing the final dehydration step. alfa-chemistry.com The influence of reaction conditions on product selectivity is also evident in sequential Knoevenagel condensation/cyclization reactions. For instance, the reaction of 2-(1-phenylvinyl)benzaldehyde with a malonate using piperidine (B6355638) and acetic acid for a short duration yields primarily the uncyclized benzylidene malonate. nih.gov However, extending the reaction time or switching to a different reagent system like TiCl₄-pyridine promotes intramolecular cyclization to form an indene (B144670) derivative. nih.gov

The following table summarizes the influence of key reaction conditions on product formation in relevant cyclization reactions.

| Reaction | Condition | Effect on Product Outcome | Citation |

| Feist-Bénary | Base Strength | Mild bases (pyridine) are optimal. Strong bases (NaOH) may cause substrate hydrolysis. | alfa-chemistry.com |

| Temperature | Typical range is 50–100°C. Prolonged heating can lead to decomposition. | alfa-chemistry.com | |

| Interrupted Feist-Bénary | Additive | Use of a "proton sponge" sequesters acid, preventing dehydration and isolating the hydroxydihydrofuran product. | alfa-chemistry.com |

| Knoevenagel/Cyclization | Reaction Time | Longer reaction times can favor the cyclized product over the initial condensation product. | nih.gov |

| Reagents | Lewis acids (e.g., TiCl₄-pyridine) can effectively promote cyclization compared to base catalysis alone. | nih.gov | |

| General Stability | pH | The lactone ring of hydroxydihydrofuranones can undergo hydrolysis under acidic (pH <5) or alkaline (pH >9) conditions. |

Stereochemical Control and Regioselectivity in Transformations

Achieving high levels of stereochemical and regiochemical control is a central goal in the synthesis of chiral molecules like this compound.

Stereochemical control in the formation of the hydroxydihydrofuran ring has been masterfully achieved through the catalytic, asymmetric "interrupted" Feist-Bénary reaction. wikipedia.orgchemeurope.com The key to this control is the use of a chiral catalyst derived from the cinchona alkaloid, quinine. wikipedia.org The protonated alkaloid interacts with the dicarbonyl group of the substrate within a constrained transition state, effectively transferring its own chirality to the product. chemeurope.com This method can produce hydroxydihydrofurans with high diastereoselectivity (up to 98:2) and enantiomeric excess (up to 95% ee). alfa-chemistry.com The diastereoselective synthesis of related heterocyclic systems has also been achieved through domino Knoevenagel-Michael cyclization reactions. rsc.org

Regioselectivity, or the control of where new bonds form, is also a critical consideration. In the standard Feist-Bénary reaction, electronic and steric effects during the cyclization step typically favor the formation of 2,5-disubstituted furans. alfa-chemistry.com In more complex systems, such as the synthesis of resveratrol (B1683913) oligomers, the formation of dihydrofuran rings can occur with inconsistent regio- and stereospecificity, presenting a significant synthetic challenge. nih.gov Developing highly regioselective reactions is therefore crucial. One approach to enforce regioselectivity involves using protecting groups or directing groups to block certain reactive sites and guide reagents to the desired position, as demonstrated in the synthesis of complex polyphenols. nih.gov

The table below highlights examples of stereochemical and regiochemical control in the synthesis of dihydrofurans and related structures.

| Reaction Type | Control Method | Outcome | Citation |

| Interrupted Feist-Bénary | Chiral Cinchona Alkaloid Catalyst | High enantioselectivity (up to 95% ee) and diastereoselectivity (98:2). | chemeurope.comalfa-chemistry.com |

| Domino Knoevenagel-Michael | Organocatalysis | Diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines. | rsc.org |

| Standard Feist-Bénary | Inherent Electronic/Steric Effects | Favors 2,5-disubstitution (regioselectivity). | alfa-chemistry.com |

| Dihydrofuran Formation | Site-Selective Bromination/Cyclization | Regiospecific formation of dihydrofuran rings in complex natural product synthesis. | nih.gov |

Degradation and Decomposition Pathways Involving Hydroxydihydrofuranones

The stability of hydroxydihydrofuranones is finite, and they can undergo degradation through various pathways, particularly under thermal stress.

Exposure to heat can induce the decomposition of hydroxydihydrofuranones. Prolonged heating during synthesis is known to cause decomposition, which can reduce reaction yields. alfa-chemistry.com Studies on the thermal degradation of related polyhydroxyalkanoates (PHAs), which contain similar structural units, provide insight into the likely decomposition mechanisms. For example, the thermal degradation of poly[(R)-3-hydroxybutyrate-co-4-hydroxybutyrate] proceeds in at least two steps. sci-hub.se The initial phase involves random cleavage of the polymer chain, which is followed by a subsequent degradation process that can include an "unzipping" from the chain end. sci-hub.se

The degradation products identified from this copolymer include γ-butyrolactone, which is the parent lactone of the 4-hydroxybutyrate unit, as well as crotonic acids derived from the 3-hydroxybutyrate (B1226725) units. sci-hub.se This suggests that a primary thermal degradation pathway for a simple molecule like 3-Hydroxydihydrofuran-2(3H)-one would likely involve reactions of the hydroxyl group and the lactone ring, potentially leading to ring-opening, elimination, or other rearrangements. The compound is known to be sensitive to prolonged exposure to both light and heat, necessitating storage in cool, dark conditions to maintain its integrity.

| Compound/Polymer | Degradation Condition | Major Degradation Products | Mechanism | Citation |

| Poly[(R)-3HB-co-4HB] | Pyrolysis | γ-Butyrolactone, trans-Crotonic acid, cis-Crotonic acid, Oligomers | Initial random degradation followed by unzipping. | sci-hub.se |

| 2(3H)-Furanone, dihydro-4-hydroxy- | Prolonged Heat and Light | Unspecified byproducts | General decomposition | |

| Feist-Bénary Substrates | Prolonged Heating (>100°C) | Unspecified decomposition products | General decomposition | alfa-chemistry.com |

Pyrolytic Mechanisms of Related Biomass-Derived Derivatives

The thermal decomposition of biomass is a complex process that generates a wide array of valuable chemical compounds, including furanones. The pyrolysis of derivatives related to this compound, such as γ-butyrolactone and other furan-containing molecules, provides insight into the thermal behavior of these structures.

Furanoids, a class of volatile organic compounds that includes this compound, are significant products from the pyrolysis and combustion of biomass polymers like cellulose and hemicellulose. The study of their atmospheric chemistry and emissions is crucial due to their role as precursors to secondary pollutants.

During the fast pyrolysis of glucose, 3-hydroxy-γ-butyrolactone has been identified as a major C4 furan, highlighting its importance as an intermediate in biomass conversion. nih.gov The pyrolytic decomposition of γ-butyrolactone itself has been shown to proceed primarily through decarboxylation, yielding propene and carbon dioxide. In contrast, the related γ-thiobutyrolactone undergoes decarbonylation as its main decomposition pathway. rsc.orgwikipedia.org

The thermal decomposition of furfural, another key biomass-derived compound, occurs via unimolecular decomposition to form furan and carbon monoxide. google.comrsc.org The subsequent pyrolysis of furan is complex, leading to the formation of smaller molecules such as acetylene (B1199291) (HC≡CH), ketene (B1206846) (CH₂=C=O), and propyne (B1212725) (CH₃C≡CH). google.comrsc.org These mechanisms, involving ring-opening and fragmentation, are fundamental to understanding the broader pathways of biomass pyrolysis.

The conditions of pyrolysis, such as temperature and heating rate, significantly influence the product distribution. For instance, studies on various biomass feedstocks have shown that higher temperatures generally favor the production of gaseous products over char and bio-oil.

Table 1: Key Pyrolysis Reactions of Related Biomass-Derived Compounds

| Precursor Compound | Primary Pyrolysis Products | Reference |

| γ-Butyrolactone | Propene, Carbon Dioxide | rsc.orgwikipedia.org |

| γ-Thiobutyrolactone | Not specified, undergoes decarbonylation | rsc.orgwikipedia.org |

| Furfural | Furan, Carbon Monoxide | google.comrsc.org |

| Furan | Acetylene, Ketene, Propyne, CO | google.comrsc.org |

This table summarizes the major decomposition pathways observed during the pyrolysis of compounds structurally related to this compound.

Lactone Thiolysis Mechanisms

The ring-opening of lactones is a characteristic reaction of this class of cyclic esters, typically proceeding through nucleophilic acyl substitution. While hydrolysis (reaction with water) and aminolysis (reaction with amines) are widely studied, thiolysis—the cleavage of the lactone ring by a thiol—is also a significant transformation. wikipedia.org

The general mechanism for the ring-opening of a γ-lactone, such as this compound, by a thiol involves the nucleophilic attack of the thiolate anion on the electrophilic carbonyl carbon of the lactone. This reaction can be catalyzed by either acid or base.

Under basic conditions, the thiol is deprotonated to form a more nucleophilic thiolate anion. This anion then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the acyl-oxygen bond, opening the ring to form a γ-hydroxy thioester.

A specific example is the treatment of γ-butyrolactones with benzyl (B1604629) mercaptide anion, which results in the formation of the corresponding 4-(benzylthio)butyric acid. nih.gov This demonstrates the feasibility of lactone ring-opening by sulfur nucleophiles.

Under acidic conditions, the carbonyl oxygen of the lactone is protonated, which activates the carbonyl group towards nucleophilic attack by the neutral thiol. A proton transfer step then occurs, followed by the elimination of the hydroxyl group as water and formation of the thioester.

The reactivity of the lactone towards nucleophilic attack is influenced by ring strain. However, for a five-membered γ-lactone like this compound, ring strain is less of a driving force compared to four-membered β-lactones. The reaction is therefore primarily governed by the electrophilicity of the carbonyl carbon and the nucleophilicity of the attacking species.

Table 2: Comparison of Nucleophilic Ring-Opening Reactions of γ-Lactones

| Nucleophile | Catalyst | General Product | Key Mechanistic Step |

| Water (Hydrolysis) | Acid or Base | γ-Hydroxycarboxylic acid | Attack of H₂O or OH⁻ on carbonyl carbon |

| Amine (Aminolysis) | - | γ-Hydroxyamide | Attack of amine on carbonyl carbon |

| Thiol (Thiolysis) | Acid or Base | γ-Hydroxy thioester | Attack of thiol or thiolate on carbonyl carbon |

This table outlines the general outcomes and key mechanistic features of the reaction of γ-lactones with different nucleophiles.

Applications in Complex Molecule and Natural Product Synthesis

As a Chiral Building Block for Pharmaceuticals

The enantiopure nature of (S)-3-Hydroxydihydrofuran-2(3H)-one is critical in the pharmaceutical industry, where the chirality of a molecule can determine its efficacy and biological activity. nih.gov This compound serves as a versatile synthon for various therapeutic agents.

This compound is a recognized key intermediate in the synthesis of synthetic statins, a class of drugs that lower cholesterol. nih.govresearchgate.net For instance, it is a crucial starting material for the synthesis of Atorvastatin (B1662188), a widely used HMG-CoA reductase inhibitor for the treatment of hyperlipemia. google.com The synthesis of statins often involves the use of hydroxynitriles derived from chiral lactones like S-HGB. nih.govresearchgate.net

This chiral lactone plays a significant role in the development of antiviral drugs, particularly those targeting the human immunodeficiency virus (HIV). researchgate.net (S)-3-hydroxytetrahydrofuran, a derivative of this compound, is considered an indispensable intermediate in the synthesis of certain anti-AIDS medications. nih.gov While various complex ligands are often incorporated into final HIV protease inhibitors, the fundamental chiral scaffold provided by this lactone is a critical starting point. nih.govacs.orgresearchgate.net

This compound is a pivotal intermediate for the synthesis of L-carnitine, a vital compound in energy metabolism. nih.gov The synthesis involves activating the lactone, followed by a ring-opening reaction and subsequent treatment with trimethylamine. nih.gov

Furthermore, the compound serves as a precursor in the synthesis of potential neuroleptic drugs (tranquilizers). nih.gov This is achieved by converting it into intermediates like (S)-3-hydroxyl-4-bromo-butyric acid, which can then be used to build more complex molecules with neuroleptic activity. nih.gov

The compound is a key intermediate for producing the neuroregulator (R)-GABOB ((R)-γ-Amino-β-hydroxybutyric acid) and the brain metabolism accelerant (S)-oxiracetam. google.comnih.gov (R)-GABOB is used in the management of certain neurological conditions and hyperlipidemia, while (S)-oxiracetam is investigated for its potential to improve cognitive function. google.comnih.gov

Reaffirming its importance in antiviral research, this compound is a foundational molecule for creating intermediates used in anti-AIDS drugs. researchgate.netnih.gov The synthesis of (S)-3-hydroxytetrahydrofuran from this lactone provides a critical chiral component necessary for the development of effective HIV therapies. nih.gov

Table 1: Pharmaceutical Applications of this compound

| Target Pharmaceutical/Class | Therapeutic Area | Role of this compound | Citations |

| Statin Analogs (e.g., Atorvastatin) | Cholesterol Management | Key chiral building block | nih.govresearchgate.netgoogle.com |

| HIV Inhibitors / Anti-AIDS Drugs | Antiviral | Precursor to essential intermediates like (S)-3-hydroxytetrahydrofuran | researchgate.netnih.gov |

| L-Carnitine | Nutritional Supplement, Metabolism | Pivotal synthetic intermediate | nih.gov |

| Neuroleptic Drugs (Tranquilizers) | Neurology, Psychiatry | Precursor to intermediates for neuroleptic synthesis | nih.gov |

| (R)-GABOB | Nerve Regulator | Key chiral intermediate | google.comnih.gov |

| (S)-Oxiracetam | Brain Metabolic Accelerant | Key chiral intermediate | google.comnih.gov |

Role in the Synthesis of Natural Products

Beyond pharmaceuticals, this compound is a valuable starting material for the total synthesis of various natural products. nih.gov Its inherent chirality allows chemists to construct complex, stereochemically defined natural molecules.

A notable example is the chemo-enzymatic synthesis of Kinsenoside and its stereoisomer, goodyeroside (B1243893) A. In this process, the (S)- and (R)- forms of 3-hydroxy-γ-butyrolactone serve as the aglycone precursors, which are then glycosidated to yield the final natural products. The lactone is also employed as a starting reagent in the synthesis of seco-pseudonucleoside synthons, which are used to create modified oligonucleotides. acs.org

Table 2: Synthesis of Natural Products and Related Molecules

| Target Molecule | Class | Synthetic Application of this compound | Citations |

| Kinsenoside / Goodyeroside A | Natural Product Glycosides | Serves as the precursor to the aglycone portion of the molecules | |

| Seco-pseudonucleosides | Synthetic Building Blocks | Starting reagent for the synthesis of these synthons for modified oligonucleotides | acs.org |

Incorporation into Labdane (B1241275) Diterpenes

This compound serves as a key chiral precursor in the total synthesis of labdane diterpenes. These natural products exhibit a wide range of biological activities and are characterized by a bicyclic decalin core. The synthesis of two epimeric trihydroxylabdadiene natural products, for instance, utilized a multi-step process to establish the correct stereochemistry, demonstrating the utility of chiral synthons in resolving structural ambiguities of complex natural products. bohrium.com The lactone moiety of this compound can be strategically manipulated to form parts of the complex ring systems and side chains characteristic of labdanes. nih.govnih.gov

Table 1: Examples of Labdane Diterpenes and Related Synthetic Efforts

| Target Molecule/Class | Synthetic Context | Key Features of Synthesis |

| Epimeric Trihydroxylabdadiene | Total synthesis to establish stereochemistry of natural products. bohrium.com | Stereocontrolled multi-step synthesis from unsaturated ketone precursors. bohrium.com |

| Vasoactive Labdane Derivatives | Development of novel vasoactive agents based on the (+)-sclareolide scaffold. nih.gov | Opening of the five-member lactone ring to create a series of labdane-based molecules. nih.gov |

| Talarobicins A–E | Heterologous expression of a silent biosynthetic gene cluster from a marine-derived fungus. nih.gov | Discovery of new labdane diterpene derivatives belonging to four different skeleton types. nih.gov |

Synthesis of Sugar-Linked Gamma-Lactones

The synthesis of gamma-lactones linked to sugar moieties is another area where this compound is applied. These compounds are of interest for their potential biological activities. The lactone can be opened and then coupled with protected sugar derivatives to form novel glycosides. This approach leverages the inherent chirality of both the lactone and the sugar to create complex structures with high stereochemical control.

Derivatization for Novel Chemical Entities

The functional groups of this compound—the hydroxyl group and the lactone ring—allow for a wide range of chemical modifications, leading to the creation of novel molecules with diverse properties.

Synthesis of Halogenated Dihydrofuranone Derivatives

The hydroxyl group of this compound can be readily replaced with halogens through various synthetic methods. These halogenated derivatives serve as versatile intermediates for further functionalization. For example, bromination or chlorination can activate the molecule for nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups.

Functionalization for Polymer and Material Science Applications

The structure of this compound is a precursor to monomers used in polymer science. For instance, it can be converted to 2,3-dihydrofuran (B140613) (DHF), a monomer that can undergo room temperature cationic polymerization to produce poly(2,3-dihydrofuran) (PDHF). nih.gov This polymer is a strong, biorenewable, and degradable thermoplastic, highlighting the potential of biomass-derived lactones in creating sustainable materials. nih.gov

Table 2: Polymerization of a Dihydrofuran Derivative

| Monomer | Polymer | Polymerization Method | Key Properties of Polymer |

| 2,3-Dihydrofuran (DHF) | Poly(2,3-dihydrofuran) (PDHF) | Metal-free cationic polymerization at room temperature. nih.gov | Strong, biorenewable, degradable thermoplastic. nih.gov |

Precursors for Bio-based Chemical Feedstocks (e.g., Methionine Hydroxy Analogues)

This compound, which can be derived from carbohydrates, is a key platform molecule for the synthesis of bio-based chemical feedstocks. rsc.orgresearchgate.net A significant application is its conversion to methionine hydroxy analogues (MHAs), such as 2-hydroxy-4-(methylthio)butanoic acid (HMTBa). rsc.orgresearchgate.netrsc.org These compounds are important nutritional supplements in animal feed. nih.gov The synthesis involves the conversion of the lactone to HMTBa, representing a more sustainable route compared to traditional petroleum-based processes. rsc.orgresearchgate.netrsc.org

Application in Food Additive Precursor Synthesis

This compound is a precursor in the synthesis of certain food additives. For example, it is a starting material for the production of DL-Pantolactone, the gamma-lactone of pantoic acid. nist.gov Pantolactone is a key intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives, which are widely used in the food and pharmaceutical industries.

Biological Activities of this compound Remain Largely Unexplored

Despite significant interest in the pharmacological potential of furanone compounds, comprehensive scientific data regarding the specific biological activities and molecular mechanisms of this compound are not available in publicly accessible research. Extensive searches for its antimicrobial, anti-inflammatory, and antioxidant properties have not yielded specific studies on this particular stereoisomer.

General research into the broader class of γ-butyrolactones indicates a wide range of biological activities. For instance, some synthetic γ-butyrolactone derivatives have shown potential as anti-inflammatory agents by inhibiting key enzymes in the inflammatory pathway. One such example is α-(3,5-di-tert-butyl-4-hydroxybenzylidene)-γ-butyrolactone (KME-4), which has demonstrated anti-inflammatory effects and the ability to inhibit both prostaglandin (B15479496) synthetase and 5-lipoxygenase. However, these findings are not directly attributable to this compound.

Similarly, various γ-butyrolactone derivatives have been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The core α-methylene-γ-butyrolactone ring is recognized as a pharmacophore in some natural antifungal products. Nevertheless, specific data on the efficacy and mechanisms of this compound against microbial pathogens are absent from the current scientific literature.

Furthermore, while antioxidant assays such as the DPPH radical scavenging test are standard methods for evaluating the antioxidant capacity of chemical compounds, no such studies have been published for this compound.

Biological Activities and Molecular Mechanisms of Action

Interactions with Biological Systems

The biological interactions of (S)-3-Hydroxydihydrofuran-2(3H)-one are not extensively documented in publicly available research. However, studies on structurally similar furanone derivatives provide insights into the potential biological activities and mechanisms of this class of compounds.

Molecular Binding Interactions with Biomolecules

Modulation of Enzyme Activity and Gene Expression

There is limited specific information regarding the modulation of enzyme activity and gene expression by this compound. However, studies on other furanone derivatives have shown interactions with key cellular enzymes. For instance, one synthesized furanone derivative demonstrated inhibitory activity against mitogen-activated protein kinase 14 (MAPK14), which was found to be better than the reference inhibitor, staurosporine. Furthermore, theoretical docking studies have suggested that certain furanone derivatives could act as inhibitors of the Eag-1 potassium channel, which is implicated in cancer cell proliferation. No specific details on the modulation of gene expression by this compound have been found in the reviewed literature.

Intracellular Transport and Tissue Distribution Mechanisms

Detailed studies concerning the intracellular transport and tissue distribution mechanisms of this compound are not available in the current scientific literature.

Involvement in Glucosylation Pathways

The direct involvement of this compound in glucosylation pathways has not been a primary focus of published research. However, related compounds and synthetic pathways offer some context. For example, the synthesis of novel furanone derivatives has been achieved through reactions with D-glucose. Additionally, a biosynthetic pathway for 3-hydroxy-γ-butyrolactone, a structurally related compound, has been developed using glucose as a substrate in Escherichia coli. This indicates that while not a direct participant in a known pathway, the furanone structure can be biochemically linked to glucose and its derivatives. One study on barbaloin, a naturally occurring anthraquinone (B42736) glucoside, which contains a sugar moiety, showed it lacked cytotoxic activity in certain cancer cell lines.

Anticancer and Cytotoxicity Studies of Related Compounds

While direct anticancer and cytotoxicity studies on this compound are limited, extensive research has been conducted on various structurally related furanone and hydroxydihydrofuran-2(3H)-one derivatives. These studies reveal a broad range of cytotoxic activities against several cancer cell lines.

Derivatives of 2-furanone have been a significant focus of research for the development of new anticancer agents. A variety of heterocyclic and non-heterocyclic compounds synthesized from 2-furanone have shown promise as cytotoxic agents. For instance, one study identified a 2-furanone derivative, compound 3a, which exhibited notable activity against a panel of cancer cell lines including leukemia (SR), non-small cell lung cancer (NCI-H460), colon cancer (HCT-116), ovarian cancer (OVCAR-4), renal cancer (786-0, ACHN, UO-31), and breast cancer (T-47D).

Similarly, new bis-2(5H)-furanone derivatives have been synthesized and evaluated for their antitumor activities. lookchem.comsigmaaldrich.com One such compound, designated 4e, showed significant inhibitory activity against C6 glioma cells with an IC50 value of 12.1 μM, while exhibiting low toxicity towards normal human cells. lookchem.comsigmaaldrich.com The mechanism of action for this compound was linked to the induction of cell cycle arrest at the S-phase in C6 cells. lookchem.comsigmaaldrich.com

Another study on 3,4,5-trisubstituted furan-2(5H)-one derivatives reported that ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate displayed significant antitumor activity against HEPG2 and MCF7 cell lines, with IC50 values of 0.002 µM for both, which was more potent than the reference drug used.

The following table summarizes the cytotoxic activities of various furanone derivatives against different cancer cell lines as reported in the literature.

| Compound Type | Cancer Cell Line | Activity/IC50 | Reference |

| 2-Furanone Derivative (3a) | Leukemia (SR) | Active | |

| 2-Furanone Derivative (3a) | Non-Small Cell Lung Cancer (NCI-H460) | Active | |

| 2-Furanone Derivative (3a) | Colon Cancer (HCT-116) | Active | |

| 2-Furanone Derivative (3a) | Ovarian Cancer (OVCAR-4) | Active | |

| 2-Furanone Derivative (3a) | Renal Cancer (786-0, ACHN, UO-31) | Active | |

| 2-Furanone Derivative (3a) | Breast Cancer (T-47D) | Active | |

| Bis-2(5H)-furanone Derivative (4e) | C6 Glioma | IC50 = 12.1 μM | lookchem.comsigmaaldrich.com |

| 3,4,5-Trisubstituted Furan-2(5H)-one Derivative | HEPG2 (Liver Cancer) | IC50 = 0.002 µM | |

| 3,4,5-Trisubstituted Furan-2(5H)-one Derivative | MCF7 (Breast Cancer) | IC50 = 0.002 µM | |

| Furan-2(3H)-one Derivatives | HCT116 (Colorectal Carcinoma) | Superior to moderate cytotoxicity | |

| Furan-2(3H)-one Derivatives | MCF-7 (Breast Adenocarcinoma) | Superior to moderate cytotoxicity | |

| Furan-2(3H)-one Derivatives | HepG-2 (Hepatocellular Carcinoma) | Superior cytotoxicity | |

| 4-(2-Aminoanilino)-3-bromo-2(5H)-furanone (5) | HeLa and DLA cell lines | Active |

Advanced Spectroscopic and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (S)-3-Hydroxydihydrofuran-2(3H)-one, offering insights into its proton and carbon frameworks.

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent oxygen atoms in the furanone ring and the hydroxyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the lactone typically appears at a significantly downfield chemical shift due to the deshielding effect of the double-bonded oxygen. The other carbon atoms in the ring and the hydroxyl-bearing carbon also exhibit characteristic chemical shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~175 |

| C3 (CH-OH) | ~4.5 | ~70 |

| C4 (CH₂) | ~2.2, ~2.5 | ~30 |

| C5 (CH₂-O) | ~4.3, ~4.4 | ~65 |

Note: These are approximate predicted values and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms. princeton.edugithub.ioyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. emerypharma.com For instance, the proton on C3 would show a correlation to the protons on C4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a clear map of which proton is attached to which carbon. github.iosdsu.edu This is instrumental in assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is critical for determining the stereochemistry and conformation of the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which can simplify the interpretation of the ¹³C NMR spectrum. emerypharma.com

The absolute configuration of a chiral molecule like this compound can be determined by NMR spectroscopy, often through the use of chiral derivatizing agents. hebmu.edu.cnnih.gov By reacting the hydroxyl group with a chiral reagent, two diastereomers are formed, which will exhibit distinct NMR spectra. Analysis of the differences in chemical shifts of the protons near the chiral center can allow for the assignment of the absolute configuration. hebmu.edu.cnnih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules without significant fragmentation, providing a clear molecular ion peak. When coupled with a Fourier Transform Ion Cyclotron Resonance (FTICR) mass analyzer, it offers extremely high resolution and mass accuracy. This enables the precise determination of the elemental formula of this compound.

Tandem mass spectrometry (MS/MS or MS²) and further fragmentation (MS³) experiments are used to study the fragmentation pathways of the molecular ion. By isolating the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is obtained. Analysis of these fragment ions provides valuable structural information, confirming the connectivity of the atoms within the molecule. For a lactone like this compound, common fragmentation pathways would involve the loss of small molecules like water (H₂O) or carbon monoxide (CO).

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment | Formula | Description |

| [M+H]⁺ | C₄H₇O₃⁺ | Protonated molecule |

| [M-H₂O+H]⁺ | C₄H₅O₂⁺ | Loss of water |

| [M-CO+H]⁺ | C₃H₇O₂⁺ | Loss of carbon monoxide |

Accurate Mass Measurement for Structural Elucidation

Accurate mass measurement, typically performed using high-resolution mass spectrometry (HRMS), is a cornerstone in the structural elucidation of this compound. This technique provides a highly precise determination of the molecule's mass, which in turn allows for the unambiguous determination of its elemental composition.

For this compound, with a molecular formula of C₄H₆O₃, the expected monoisotopic mass is 102.031694 g/mol . epa.govnih.gov HRMS analysis can confirm this mass with a high degree of accuracy, typically within a few parts per million (ppm), distinguishing it from other isomers or compounds with the same nominal mass. For instance, gas chromatography-mass spectrometry (GC-MS) analysis can show a molecular ion at m/z 102, consistent with the compound's molecular weight.

This precise mass measurement is critical for confirming the identity of the compound and is often used in conjunction with other spectroscopic data to provide a complete structural assignment.

Table 1: Mass Spectrometric Data for this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆O₃ | epa.govnih.gov |

| Monoisotopic Mass | 102.031694 g/mol | epa.govnih.gov |

| Molecular Weight | 102.09 g/mol | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The key functional groups in this compound are the hydroxyl (-OH) group and the ester carbonyl (C=O) group within the lactone ring. The O-H stretching vibration of the alcohol typically appears as a broad and intense band in the region of 3400 to 3650 cm⁻¹. pressbooks.pub The C=O stretch of the five-membered lactone ring gives rise to a sharp and intense absorption peak, generally found around 1770 cm⁻¹, though values around 1740 cm⁻¹ have also been noted. pressbooks.pubresearchgate.net The presence of a strong peak near 1200 cm⁻¹ can be attributed to the C-O stretching vibration. pressbooks.pub

The analysis of these characteristic peaks provides definitive evidence for the presence of the hydroxyl and lactone functionalities, which are the defining features of the molecule's structure.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description | Source |

| O-H (Alcohol) | 3400 - 3650 | Broad, intense stretch | pressbooks.pub |

| C=O (Lactone) | ~1770 (can be ~1740) | Sharp, intense stretch | pressbooks.pubresearchgate.net |

| C-O (Ester) | ~1200 | Strong stretch | pressbooks.pub |

Chromatographic Methods for Purity Assessment and Analysis

Chromatographic techniques are essential for determining the purity of this compound and for separating it from potential byproducts or its enantiomer.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of this compound. Chiral HPLC, in particular, is crucial for separating the (S) and (R) enantiomers, which is vital in pharmaceutical and biological applications where stereochemistry dictates activity. phenomenex.comacs.org

Various chiral stationary phases (CSPs) can be employed for the enantiomeric resolution of lactones. phenomenex.comsigmaaldrich.com The choice of column and mobile phase is critical for achieving optimal separation. For instance, polysaccharide-based chiral HPLC columns can be used under reversed, polar organic, and normal phase conditions. phenomenex.com A typical HPLC method for related compounds might use a C18 column with a mobile phase such as methanol (B129727)/water. The separation of lactone and its corresponding hydroxy acid form can be achieved using a gradient elution with ammonium (B1175870) acetate (B1210297) and increasing methanol concentration. nih.gov

Gas Chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is another key method for the analysis of this compound. chemicalbook.comswgdrug.org GC is particularly useful for assessing the purity of the compound. tcichemicals.com

For the analysis of lactones, specific GC columns and conditions are employed. For example, chiral separations can be achieved using columns like β-DEX™ 110, with a temperature program ranging from 90 °C to 200 °C. sigmaaldrich.com For general purity analysis, a high-temperature type capillary column might be used. researchgate.net Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a suitable technique for the quantitative analysis of γ-butyrolactone and other lactones in complex matrices like wine. nih.gov

Table 3: Chromatographic Methods for the Analysis of Hydroxy Lactones

| Technique | Application | Key Parameters | Source |

| Chiral HPLC | Enantiomeric separation | Chiral Stationary Phase (e.g., polysaccharide-based) | phenomenex.comacs.org |

| HPLC | Purity and quantitative analysis | C18 column, methanol/water mobile phase | |

| GC-MS | Purity assessment, identification | Capillary column, temperature programming | swgdrug.orgnih.gov |

| Chiral GC | Enantiomeric separation | Chiral column (e.g., β-DEX™ 110) | sigmaaldrich.com |

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the energetic and structural aspects of this compound and its reactions.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are employed to understand reaction mechanisms and predict the energetics of different reaction pathways. researchgate.netyoutube.com

For example, DFT calculations can be used to determine the relative Gibbs free energies of reaction pathways, such as the ring-opening of lactones. nih.govrsc.org These calculations can help to explain experimental observations, such as the thermodynamic stability of different isomers or the kinetic favorability of one reaction pathway over another. nih.govrsc.org By modeling the transition states and intermediates, researchers can gain a detailed understanding of the energy barriers and the factors that control the outcome of a reaction. youtube.com Functionals like B3LYP with basis sets such as 6-31G* are commonly used for these types of calculations on lactone systems. thaiscience.info

Table 4: Applications of DFT in Lactone Chemistry

| Application | Information Gained | Example | Source |

| Reaction Mechanism Studies | Transition state energies, intermediate stabilities | Investigating the mechanism of ring-opening or annulation reactions. | researchgate.netrsc.org |

| Thermodynamic Stability | Relative Gibbs free energies of isomers | Comparing the stability of α- and β-substituted lactones. | nih.gov |

| Polymerization Energetics | Heats of polymerization | Calculating the energy change upon polymerization of lactones. | thaiscience.info |

Semi-Empirical Calculations for Molecular Structure and Reactivity

Semi-empirical calculations, which blend quantum mechanical principles with empirical parameters, serve as a computationally efficient method for predicting the molecular structure and reactivity of molecules like this compound. While specific semi-empirical studies on this exact molecule are not prevalent in the literature, extensive computational work on the parent compound, γ-butyrolactone (GBL), and its derivatives provides a strong basis for understanding its structural and electronic properties.

Computational studies, including ab initio and density functional theory (DFT) methods, have been employed to investigate the conformation of the GBL ring. rsc.orgacs.org These studies reveal that the five-membered ring of GBL is not planar. The most stable conformation is typically a twisted or envelope form, where one or two atoms are out of the plane of the others. For GBL itself, the equilibrium geometry involves a ring where all atoms except the β-carbon are nearly coplanar. rsc.org The presence of a hydroxyl group at the C3 position, as in this compound, is expected to influence the preferred conformation and the energy barrier for ring inversion due to steric and electronic effects, such as hydrogen bonding.

The table below summarizes key computational parameters for γ-butyrolactone (GBL), which serves as a foundational model for this compound. These values provide insight into the molecule's electronic character and structural properties.

Prediction of Protonation Sites and Fragmentation Patterns

Mass spectrometry is a critical tool for elucidating the structure of compounds, and computational methods can predict the fragmentation patterns observed in these experiments. For this compound, the likely protonation sites and subsequent fragmentation pathways can be predicted based on studies of γ-butyrolactone (GBL) and its hydroxylated derivatives. nih.govresearchgate.net

Protonation Sites: Computational and experimental studies on GBL and related lactones consistently show that protonation occurs preferentially at the carbonyl oxygen. nih.govnih.gov This site possesses the highest electron density and is the most basic position in the molecule. The lone pairs of the carbonyl oxygen are more available for bonding with a proton compared to the ether-like oxygen within the ring, whose lone pairs are more involved in resonance stabilization of the ester group. Therefore, in an acidic environment, such as that used for electrospray ionization (ESI) mass spectrometry, this compound is expected to form a protonated molecule, [M+H]⁺, with the proton located on the carbonyl oxygen.

Fragmentation Patterns: Once protonated, the molecule can undergo collision-induced dissociation (CID), leading to characteristic fragment ions. Based on the fragmentation of GBL and its hydroxylated analogs, several key fragmentation pathways can be anticipated for this compound ([M+H]⁺, m/z 103.04). nih.govresearchgate.netresearchgate.net

A primary fragmentation route for similar hydroxylated lactones is the neutral loss of water (H₂O), which would result in a fragment ion at m/z 85.03. nih.gov Another common fragmentation for lactones is the loss of carbon monoxide (CO), leading to a fragment ion at m/z 75.04. researchgate.net Subsequent or combined losses are also possible. For instance, the loss of water followed by the loss of CO would yield a fragment at m/z 57.03. The electron ionization (EI) mass spectrum of the parent GBL shows a prominent peak at m/z 42, which corresponds to the ketene (B1206846) radical cation [C₂H₂O]⁺, indicating that ring cleavage is a significant pathway. drugbank.comdshs-koeln.de

The table below outlines the predicted major fragment ions for protonated this compound based on established fragmentation mechanisms of related γ-butyrolactone derivatives.

Future Directions and Emerging Research Areas

Development of Novel Enantioselective Catalysts

The synthesis of enantiomerically pure (S)-3-Hydroxydihydrofuran-2(3H)-one is crucial for its application in pharmaceuticals and other specialized chemicals. researchgate.net Current research is heavily invested in developing novel catalysts that can produce this specific stereoisomer with high selectivity and efficiency.

A significant area of focus is the use of bifunctional organocatalysts. For instance, a tert-butyl squaramide quinine (B1679958) amine bifunctional organocatalyst has shown promise in the synthesis of enantiomerically enriched 2,3-dihydrofurans, achieving high enantioselectivities in short reaction times. metu.edu.tr Similarly, iridium-catalyzed intramolecular hydroarylation using chiral bisphosphine ligands has proven effective for the enantioselective synthesis of 3-substituted dihydrobenzofurans. rsc.org These approaches highlight a trend towards using sophisticated catalysts to control the stereochemistry of furan-based structures.

Another promising avenue is the application of metal-based catalysts. Chiral aluminum and yttrium alkoxides have been synthesized and successfully used for the stereocontrolled polymerization of lactides, demonstrating the potential of these catalysts in creating specific polymer microstructures. acs.orgnih.gov Furthermore, palladium-catalyzed reactions, such as the Heck-Matsuda reaction followed by carbonylation, have been developed for the one-pot enantioselective synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans. nih.gov

Enzyme Engineering for Enhanced Biocatalysis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov The use of enzymes for the production of chiral compounds like this compound is a rapidly advancing field. nih.govnih.gov

Lactonases, a class of enzymes that have been extensively studied from a biological perspective, are now being explored for their biocatalytic potential. nih.gov While their use in organic synthesis has been limited, some lactonases have been reported to selectively hydrolyze 3-hydroxy-γ-butyrolactone substrates with good stereoselectivity. nih.gov Enzyme engineering techniques, such as directed evolution and rational design, are being employed to improve the stability, catalytic efficiency, and substrate scope of these enzymes. nih.gov For example, rational engineering of a malate (B86768) dehydrogenase has been used to create an efficient reductase for the production of 2,4-dihydroxybutyric acid, a related compound. nih.gov

Alcohol dehydrogenases are also being investigated for the asymmetric reduction of dihydro-3(2H)-furanone to produce (S)-3-hydroxytetrahydrofuran, a related chiral intermediate. swxzz.com By screening enzyme libraries and optimizing reaction conditions, researchers have identified enzymes with high conversion rates and enantioselectivity. swxzz.com The integration of these engineered enzymes into multi-enzyme cascades represents a powerful strategy for the efficient synthesis of complex chiral molecules. acs.org

Exploration of Undiscovered Biological Activities

While this compound is a known component of some natural products, its full range of biological activities remains an active area of investigation. nih.gov Its structural similarity to γ-butyrolactone (GBL), a known psychoactive substance, suggests the potential for neurological activity.

Current research points towards potential neuroprotective effects, with studies indicating it may inhibit the production of reactive oxygen species (ROS). This suggests a possible role in the treatment of neurodegenerative diseases. As a derivative of gamma-butyrolactone, it possesses unique properties due to the presence of a hydroxyl group at the third carbon in the S-configuration.

Integration of this compound in Advanced Materials Science

The unique chemical structure of this compound makes it an attractive monomer for the synthesis of novel polymers. The ring-opening polymerization (ROP) of chiral lactones is a well-established method for producing polyesters with controlled microstructures. rsc.orgrsc.org

The incorporation of chiral monomers like this compound can lead to polymers with specific stereoregularity, such as isotactic or syndiotactic structures, which in turn influences the material's physical and mechanical properties. rsc.orgdtic.mil For example, the polymerization of chiral seven-membered substituted-ε-caprolactones has been investigated to create stereoregular polylactones. rsc.org The development of chiral catalysts is crucial for controlling the tacticity of these polymers. acs.orgnih.govrsc.org The resulting chiral polymers have potential applications in areas such as chiral chromatography, where they can be used to separate enantiomers. dtic.mil

Sustainable and Circular Economy Approaches in Production

The shift towards a circular economy has spurred research into sustainable methods for producing and recycling chemicals and materials. acs.org For γ-butyrolactone derivatives like this compound, this involves developing production routes from renewable biomass and designing polymers that are chemically recyclable. uu.nlresearchgate.net

One promising strategy is the "monomer-polymer-monomer" closed-loop system, where polymers can be efficiently depolymerized back to their constituent monomers for reuse. acs.orguu.nl This approach minimizes waste and reduces the demand for virgin resources. The design of monomers with favorable polymerization and depolymerization thermodynamics is key to this concept. For example, the polymerization of an oxanorbornene-fused γ-butyrolactone has been shown to be reversible, allowing for chemical recycling back to the monomer. uu.nlchemrxiv.org

Furthermore, the use of biomass-derived starting materials, such as levulinic acid, is being explored for the synthesis of γ-butyrolactone derivatives. researchgate.net Biocatalytic routes, which operate under mild conditions and use renewable resources, are also central to the sustainable production of these chiral building blocks. researchgate.net These green chemistry approaches aim to create more environmentally friendly and economically viable processes for the production of valuable chemicals like this compound. rsc.org

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-3-Hydroxydihydrofuran-2(3H)-one in high enantiomeric purity?

- Methodological Answer : The enantioselective synthesis of this compound can be achieved via rhodium-catalyzed desymmetrization. A reported procedure involves O-benzyl protection of chiral tetrasubstituted helical alkenes, followed by catalytic hydrogenation and subsequent oxidation. Key steps include flash column chromatography (EtOAc/Hexanes gradient) for purification, yielding the product as a colorless oil with 66% yield over three steps. Enantiomeric purity is confirmed by comparing NMR and NMR data with literature values .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Structural validation requires a combination of NMR (400 MHz, CDCl), NMR (100 MHz, CDCl), and infrared (IR) spectroscopy. For this compound, characteristic NMR signals include δ 4.51 (ddd, ) and δ 178.0 (carbonyl carbon). IR peaks at 3400–3200 cm (O–H stretch) and 1750 cm (C=O stretch) further confirm functionality. High-resolution mass spectrometry (HRMS-ESI) is recommended for molecular weight validation .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in catalytic activity data when using this compound in asymmetric synthesis?

- Methodological Answer : Discrepancies in catalytic performance often arise from stereochemical instability or solvent effects. To address this:

- Stereochemical Monitoring : Use chiral HPLC or circular dichroism (CD) to track enantiomeric excess (ee) under reaction conditions.

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) versus non-polar solvents to identify optimal dielectric environments for catalytic turnover.

- Kinetic Studies : Compare reaction rates at varying temperatures to distinguish thermodynamic vs. kinetic control. Literature reports highlight its role in asymmetric aldol reactions, where solvent polarity significantly impacts ee .

Q. How can the stereochemical stability of this compound be assessed under varying reaction conditions?

- Methodological Answer : Stability assays should include: